tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction, an amino group, and a tert-butyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Grubbs catalyst in an olefin metathesis reaction . Another approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new compounds .
Biology and Medicine
In biology and medicine, this compound has shown potential as an inhibitor of certain proteins, such as the MmpL3 protein of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new antituberculosis drugs .
Industry
In the industrial sector, this compound can be used in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with specific biological activities .
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it interferes with the transport functions essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular interactions depend on the specific application and target protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
The uniqueness of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate lies in its specific spirocyclic structure and the presence of an amino group at the 8-position. This configuration provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H28N2O2 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 10-amino-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(16)11-15/h12H,4-11,16H2,1-3H3 |
InChI Key |
UGEWTVAPERTIDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(C2)N)CC1 |
Origin of Product |
United States |
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